

Alisporivir (Debio 025): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (formerly Debio 025) is a synthetic derivative of cyclosporine A and a first-in-class, non-immunosuppressive cyclophilin (Cyp) inhibitor.[1] It has been extensively investigated for its potent antiviral activity, primarily against the Hepatitis C virus (HCV), by targeting a host protein essential for viral replication.[2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to Alisporivir.

Discovery and Development Timeline

The journey of **Alisporivir** from a modified natural product to a clinical-stage antiviral agent has been marked by key scientific insights and strategic corporate partnerships.

Early 2000s: The Dawn of Host-Targeting Antivirals for HCV

A pivotal discovery in 2003 by Watashi et al. established the critical role of cyclophilins, a family of host cell proteins, in HCV replication.[3][4] This finding opened a new avenue for antiviral therapy by targeting host factors, a strategy with the potential for a high barrier to resistance.[2]

Mid-2000s: Synthesis and Preclinical Evaluation



Building on this discovery, Debiopharm developed **Alisporivir** (Debio 025), a synthetic analogue of cyclosporine A.[2] The chemical structure of **Alisporivir** was modified to eliminate the immunosuppressive activity associated with cyclosporine A while retaining its potent cyclophilin-inhibiting properties.[2] Preclinical studies in the mid to late 2000s demonstrated its potent anti-HCV activity in various in vitro and in vivo models.[5][6]

2010-2015: Clinical Development and Strategic Partnerships

In January 2010, Debiopharm entered into a strategic collaboration with Novartis to advance the clinical development of **Alisporivir** for HCV.[7] This partnership propelled the molecule through extensive Phase I, II, and III clinical trials. However, in January 2015, Novartis returned the full rights of the **Alisporivir** program to Debiopharm as part of a portfolio transformation.[7]

Post-2015: Exploration of New Indications

Following the return of rights, Debiopharm has continued to explore the therapeutic potential of **Alisporivir** in other indications, including Duchenne Muscular Dystrophy and more recently, COVID-19.[1][9]

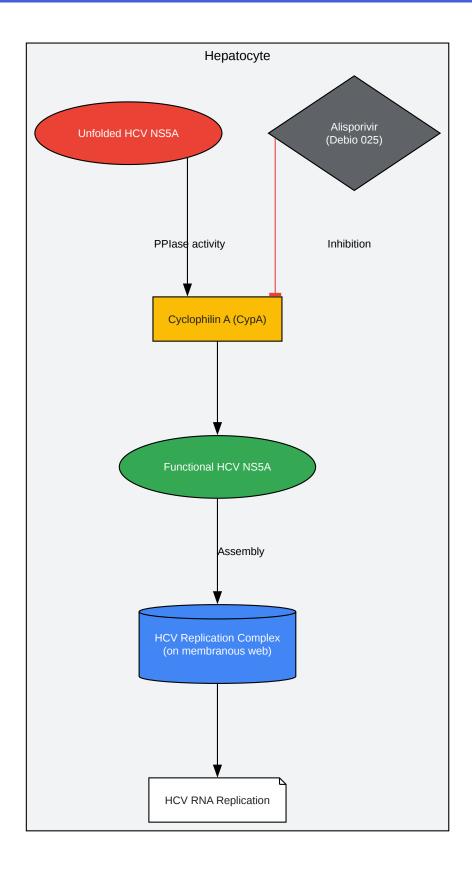
Mechanism of Action: Inhibition of Cyclophilin A

Alisporivir exerts its antiviral effect by binding with high affinity to cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase.[2] This interaction inhibits the enzymatic activity of CypA, which is crucial for the proper folding and function of the HCV non-structural protein 5A (NS5A). [10] The disruption of the CypA-NS5A interaction ultimately interferes with the formation of the viral replication complex, leading to the suppression of HCV RNA replication.[10]

Signaling Pathway

The following diagram illustrates the mechanism of action of **Alisporivir** in inhibiting HCV replication.





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Caption: Mechanism of Alisporivir in inhibiting HCV replication by targeting Cyclophilin A.



Quantitative Data

Alisporivir has demonstrated potent antiviral activity across various HCV genotypes and in different experimental systems.

In Vitro Efficacy of Alisporivir

Parameter	HCV Genotype	Cell Line	Value	Reference(s)
IC50	1b	Huh5-2	0.099 μΜ	[11]
EC50	1b (replicon)	Huh 9-13	2.05 ± 0.56 μM (resistant)	[5]
EC50	SARS-CoV-2	Vero E6	0.46 ± 0.04 μM	[9]
EC50	HIV-1	MT4	Nanomolar range	[12]

Experimental Protocols HCV Replicon Assay

This assay is a cornerstone for the in vitro evaluation of anti-HCV compounds.

Objective: To determine the concentration of **Alisporivir** that inhibits 50% of HCV RNA replication (EC50) in a cell-based replicon system.

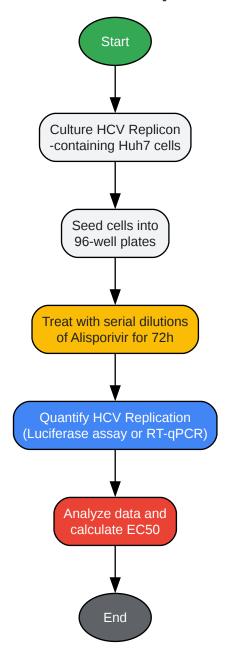
Methodology:

- Cell Culture: Huh7-derived cell lines stably expressing an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of **Alisporivir** (typically ranging from nanomolar to micromolar concentrations) for 72 hours.
- Quantification of HCV Replication: HCV replication is assessed by measuring the activity of a
 reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels
 using real-time quantitative PCR (RT-qPCR).



 Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a fourparameter logistic function.[5][13]

Experimental Workflow: HCV Replicon Assay



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